(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-Methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core modified with an allyl group, a sulfamoyl benzoyl imino substituent, and a methyl ester at position 4. The Z-configuration of the imino group confers stereochemical specificity, which may influence its biological activity.
Properties
IUPAC Name |
methyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S2/c1-7-14-30-23-13-10-21(26(32)35-6)15-24(23)36-27(30)28-25(31)20-8-11-22(12-9-20)37(33,34)29(16-18(2)3)17-19(4)5/h7-13,15,18-19H,1,14,16-17H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHRGIBRJUJIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through covalent bonding or intermolecular forces such as hydrogen bonding, van der waals forces, or ionic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to accurately determine the biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its metabolism and excretion would likely depend on various factors, including its interactions with metabolic enzymes and transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various effects at the molecular and cellular level, including inducing cell death, inhibiting cell proliferation, and modulating signal transduction pathways.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other molecules that compete for the same targets.
Biological Activity
The compound (Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₈H₃₁N₃O₄S
- Molecular Weight: 373.53 g/mol
- IUPAC Name: this compound
This compound contains a thiazole ring linked to a benzoyl group and an allyl moiety, which is significant for its biological properties.
Anticancer Properties
Research has shown that thiazole derivatives exhibit significant anticancer activity. A study on related thiazolo[3,2-a]benzimidazoles indicated that these compounds could inhibit cancer cell proliferation effectively. For instance, the IC₅₀ values for some derivatives were reported in the low nanomolar range (0.7 to 1.0 μM) against prostate cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC₅₀ (μM) |
|---|---|---|
| ATCAA-1 | CCRF-CEM (Leukemia) | 0.124 |
| ATCAA-2 | NCI-H522 (Lung Cancer) | 3.81 |
| SMART Compound | Melanoma | 0.6 |
| (Z)-methyl 3-allyl... | Prostate Cancer | TBD |
The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division . This action leads to cell cycle arrest and apoptosis in cancer cells.
Other Biological Activities
In addition to anticancer properties, thiazole compounds have been studied for their antimicrobial and anti-inflammatory activities. The structural modifications in thiazoles can enhance their potency against various pathogens and inflammatory pathways.
Case Study: Antimicrobial Activity
A specific study investigated the antimicrobial efficacy of various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or substituents can lead to improved potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Increased potency |
| Alteration of functional groups | Enhanced selectivity |
| Variation in alkyl chain length | Changes in solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares functional group similarities with sulfonylurea herbicides, such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester (listed in ). However, key structural differences distinguish it from these analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle : Unlike sulfonylurea herbicides with triazine-linked benzoate cores, the target compound utilizes a dihydrobenzo[d]thiazole scaffold. This difference may alter binding affinity to biological targets (e.g., acetolactate synthase in plants) or improve metabolic stability .
Substituent Variations: The N,N-diisobutylsulfamoyl group replaces the sulfonylurea bridge in classical herbicides. This modification could enhance lipophilicity, affecting membrane permeability and environmental persistence.
Stereochemical Considerations: The Z-configuration of the imino group is absent in the sulfonylurea analogs, suggesting a possible role in enantioselective activity.
Research Implications and Hypotheses
Agrochemical Potential: The compound’s sulfamoyl group may act as a bioisostere for sulfonylurea moieties, enabling herbicidal activity through analogous enzyme inhibition mechanisms . However, its dihydrothiazole core could confer resistance to hydrolysis, addressing a common degradation issue in sulfonylureas.
Its compatibility with advanced delivery systems (e.g., hydrogels, as in ) remains speculative but warrants investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
